

# APcK110 Kinase Selectivity Profile & Mechanism

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**Compound Focus:** APcK110

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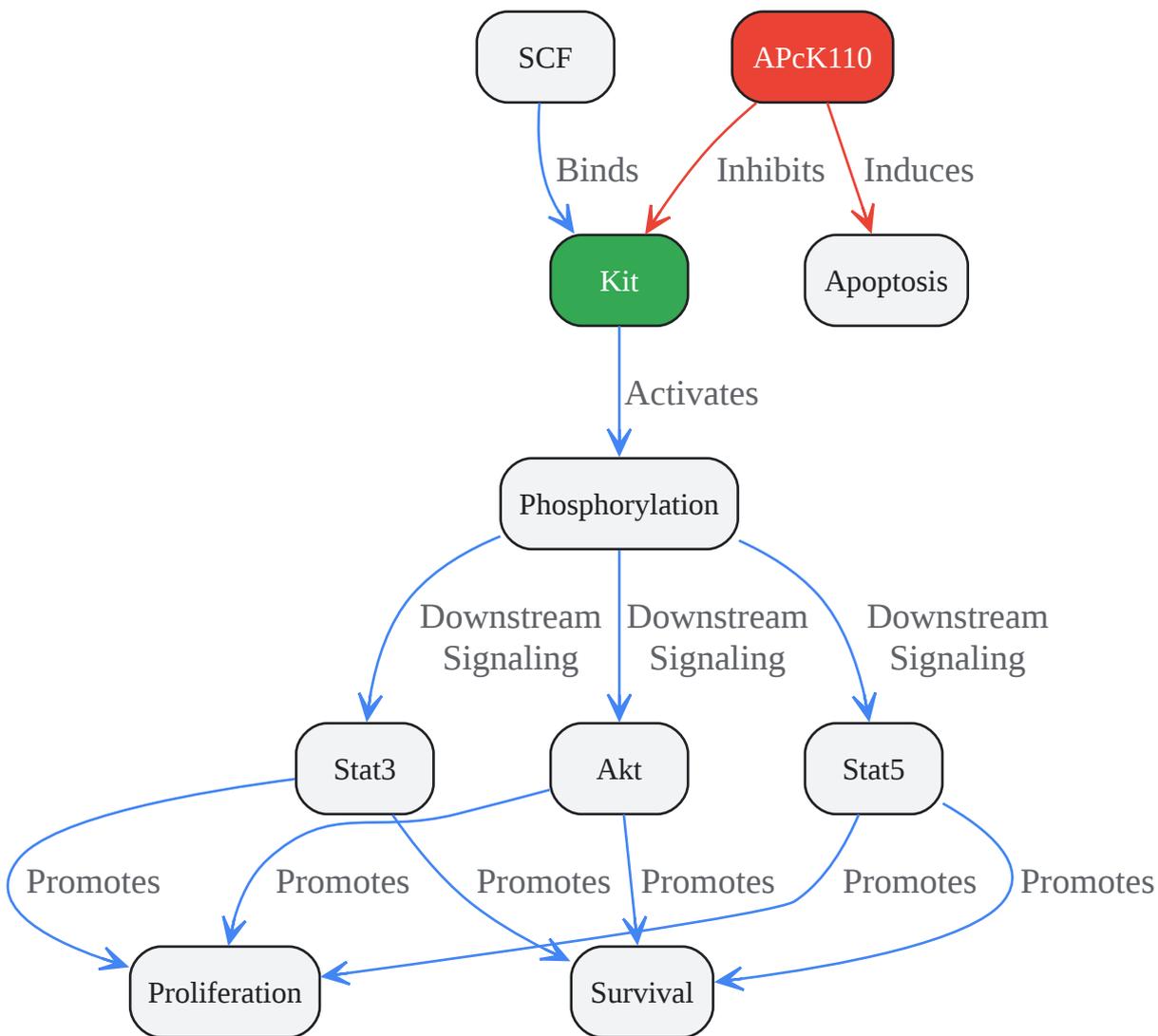
**APcK110** was primarily developed as a novel inhibitor of Kit (c-KIT), a receptor tyrosine kinase. Its selectivity was profiled through a primary high-throughput screen against a panel of 240 human kinases [1].

The table below summarizes the key kinases inhibited by **APcK110** based on this screening data [1]:

Kinase Target	Inhibition Note
Kit (wild-type)	Primary target [1].
KIT (D816V mutant)	Primary target; this is a common activating mutation in certain leukemias [1].
TGFBR2	Off-target inhibition [1].
MEK2	Off-target inhibition [1].
p38 gamma	Off-target inhibition [1].
RET	Off-target inhibition [1].
MEK4	Off-target inhibition [1].
MAP4K5	Off-target inhibition [1].
MAP4K4	Off-target inhibition [1].

Kinase Target	Inhibition Note
Aurora Kinase B	Off-target inhibition [1].
PKC alpha	Off-target inhibition [1].

The following diagram illustrates the signaling pathway of Kit and the points where **APcK110** exerts its inhibitory effect, based on experimental findings from the study [1]:



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## Performance Comparison with Alternative Inhibitors

The same study compared the potency of **APcK110** with other Kit inhibitors, specifically **imatinib** and **dasatinib**, in cellular models. The experimental data below is derived from cell proliferation and survival assays (MTT assays) conducted in the SCF-responsive OCI/AML3 cell line [1].

Inhibitor	Relative Potency in OCI/AML3 Cells (vs. APcK110)	Key Experimental Findings [1]
<b>APcK110</b>	Baseline (most potent)	More potent inhibitor of OCI/AML3 proliferation than imatinib and dasatinib.
<b>Imatinib</b>	Less potent	Clinically used Kit inhibitor; used as a comparator in the study.
<b>Dasatinib</b>	Less potent	Clinically used Kit inhibitor; used as a comparator in the study.
<b>Cytarabine</b>	At least as potent	Standard chemotherapy drug; APcK110 was at least as potent as cytarabine in the tested model.

## Detailed Experimental Protocols

The key experiments cited in the comparative data for **APcK110** were conducted as follows:

- **Kinase Selectivity Profiling:** The primary screen was performed by **Ambit Biosciences** using a competitive binding assay against a T7-bacteriophage library displaying 240 human kinases. **APcK110** was tested at a concentration of **10 µmol/L**. In this assay, kinases that bind to a immobilized ligand matrix can be competitively displaced by the test compound; the reduction in phage-bound kinase indicates inhibition [1].
- **Cell Proliferation and Survival Assay (MTT Assay):** The potency of **APcK110** in cell lines was determined using an **MTT-based cell proliferation/cytotoxicity assay**. Cells were plated and treated with a dose range of the inhibitor. After the incubation period, cell viability was measured. The data was used to demonstrate that **APcK110** inhibits proliferation in a dose-dependent manner and to compare its potency directly against other inhibitors [1].

- **Mechanism of Action Analysis:** To confirm the on-target effect and understand the downstream consequences, researchers performed **immunoblotting (Western blot)** analysis. They measured the inhibition of phosphorylation of Kit and its key downstream signaling proteins (Stat3, Stat5, Akt). Induction of apoptosis was confirmed by detecting the **cleavage of caspase-3 and PARP**, which are hallmark biochemical events in apoptotic cells [1].

## A Guide to Modern Kinase Inhibitor Profiling

The available data for **APcK110** comes from a single, targeted selectivity screen. For a modern and comprehensive assessment, you should be aware of current best practices:

- **Comprehensive Panels:** Current state-of-the-art profiling often uses larger panels. Recent studies profile inhibitors against **~255 biochemical kinase assays** to thoroughly map selectivity [2].
- **Cellular Profiling:** Beyond biochemical assays, profiling on panels of **~134 cancer cell lines** can identify cellular selectivity and discover new potential biomarkers for drug response [2].
- **Commercial Systems:** While the specific "Kinase Selectivity Profiling System—General Panel" from Promega (with 24 kinases) is discontinued, it represents the type of tool available for standardized screening [3].

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## References

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